Unique PPARγ Agonist Activity: A Class-Leading Differentiator for Cinoxate in Metabolic Research
Cinoxate has been identified as a potent peroxisome proliferator-activated receptor γ (PPARγ) full agonist, with a binding affinity Ki value of 18.0 μM [1]. This property is unique among FDA-approved UV filters and positions Cinoxate as a chemical probe for studying obesogenic mechanisms and metabolic disruption. Other common UV filters such as Octinoxate, Avobenzone, and Oxybenzone have not been reported to exhibit PPARγ agonism in peer-reviewed literature, making Cinoxate a distinct tool for this specific research niche.
| Evidence Dimension | PPARγ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 18.0 μM |
| Comparator Or Baseline | Octinoxate, Avobenzone, Oxybenzone: No reported PPARγ agonist activity |
| Quantified Difference | Cinoxate exhibits specific PPARγ agonist activity not shared by comparator UV filters |
| Conditions | In vitro receptor binding assay; molecular docking and functional assays confirming full agonism and SRC3 coactivator recruitment preference |
Why This Matters
For researchers investigating environmental obesogens or metabolic disruption, Cinoxate provides a structurally characterized small molecule tool with a defined Ki value, enabling dose-response studies that are not feasible with other UV filters lacking this activity.
- [1] An, S. et al. (2024) Cheminformatic Read-Across Approach Revealed Ultraviolet Filter Cinoxate as an Obesogenic Peroxisome Proliferator-Activated Receptor γ Agonist. Chemical Research in Toxicology. PMID: 39095321. View Source
